molecular formula C11H11F3O2 B1433084 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid CAS No. 1147531-71-2

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid

Cat. No. B1433084
M. Wt: 232.2 g/mol
InChI Key: JQQDGCDRCFTWBK-UHFFFAOYSA-N
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Description

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid, also known as 4-TMB, is an organic compound belonging to the class of carboxylic acids. It is a versatile synthetic intermediate with a wide range of applications in organic synthesis, particularly in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been studied for its potential use as an anti-inflammatory, anti-oxidant, and anti-microbial agent.

Scientific Research Applications

Corrosion Inhibition

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid and its derivatives show promise as effective corrosion inhibitors. For instance, certain benzimidazole derivatives based on 8-hydroxyquinoline, structurally related to 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid, have demonstrated significant anticorrosive activity, particularly in protecting steel against corrosion in acidic environments (Rbaa et al., 2020).

Fluorescence Probing and Reactive Oxygen Species Detection

Compounds structurally similar to 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid have been used in the development of novel fluorescence probes. These probes are capable of selectively detecting highly reactive oxygen species, which are crucial in various biological and chemical applications (Setsukinai et al., 2003).

Photophysical Studies in Luminescent Lanthanide Complexes

Derivatives of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid have been explored in the context of luminescent lanthanide complexes. These studies focus on the energy-transfer pathways in such complexes, contributing to the understanding of their potential applications in lighting and display technologies (Kim et al., 2006).

Synthesis of Novel Compounds and Chemical Intermediates

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid serves as a basis for synthesizing a variety of chemical intermediates. These intermediates are fundamental in developing new compounds with potential applications in various fields, such as pharmaceuticals, fragrances, and materials science (Chen & Ren, 2014).

Photoelectrochemical Applications

Its derivatives have also been used in photoelectrochemical cells, specifically in dye-sensitized solar cells. By modifying electron-acceptors in these derivatives, researchers can influence the energy level, energy gap, and overall performance of the solar cells (Yang et al., 2016).

properties

IUPAC Name

4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-10(2,11(12,13)14)8-5-3-7(4-6-8)9(15)16/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQDGCDRCFTWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid

CAS RN

1147531-71-2
Record name 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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